4-Methyl-5-undecylindolo[2,3-b]quinoxaline
Description
4-Methyl-5-undecylindolo[2,3-b]quinoxaline is a nitrogen-rich polycyclic aromatic compound comprising fused indole and quinoxaline moieties. Its structure includes a methyl group at position 4 and a long undecyl (C11) chain at position 5 (Fig. 1). This compound belongs to the indoloquinoxaline family, which is notable for applications in medicinal chemistry (e.g., antiviral, anticancer agents) and materials science (e.g., organic electronics) . The synthesis typically involves multi-step reactions, such as cyclization of 2-aminobenzylamine derivatives with carbonyl compounds under optimized conditions (e.g., reflux, chromatography purification) .
Properties
Molecular Formula |
C26H33N3 |
|---|---|
Molecular Weight |
387.6 g/mol |
IUPAC Name |
7-methyl-6-undecylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H33N3/c1-3-4-5-6-7-8-9-10-13-19-29-25-20(2)15-14-16-21(25)24-26(29)28-23-18-12-11-17-22(23)27-24/h11-12,14-18H,3-10,13,19H2,1-2H3 |
InChI Key |
YLZPNEKEPDGWKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles as catalysts, which have shown effectiveness in aqueous media and under microwave irradiation .
Industrial Production Methods
Industrial production methods for indolo[2,3-b]quinoxaline derivatives often rely on transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . These methods are scalable and can produce high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-undecylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of N-alkylated indoloquinoxaline derivatives.
Scientific Research Applications
4-Methyl-5-undecylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, interfering with the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the downregulation of key proteins and genes involved in cell proliferation and survival, making it effective against cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogues of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline differ in substituent type, position, and chain length (Table 1).
Table 1: Structural Comparison of Indoloquinoxaline Derivatives
| Compound Name | Substituents (Position) | Key Structural Features |
|---|---|---|
| 4-Methyl-5-undecylindolo[2,3-b]quinoxaline | Methyl (C4), Undecyl (C5) | Long alkyl chain enhances lipophilicity |
| 4-Methyl-5-octylindolo[2,3-b]quinoxaline | Methyl (C4), Octyl (C5) | Shorter alkyl chain (C8) improves solubility |
| 4-Methyl-5-[(4-methylphenyl)methyl]indolo[2,3-b]quinoxaline | Methyl (C4), Benzyl (C5) | Aromatic substituent alters π-conjugation |
| 2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline | Bromo (C2), Alkyl/alkoxy (C5, C8, C9) | Halogen and alkoxy groups modulate reactivity |
| 5H-Indolo(2,3-b)quinoxaline-5-ethanamine, N,N-diethyl-2,3-dimethoxy- | Diethylamino, dimethoxy (C2, C3) | Polar groups enhance solubility and bioactivity |
Key Observations :
Physicochemical Properties
Electronic Properties :
- Indoloquinoxalines exhibit absorption bands at ~270 nm (HOMO→LUMO transitions) and ~350 nm (HOMO-1→LUMO). Substituents minimally affect these transitions due to localization on the core .
- The HOMO energy of 4-Methyl-5-undecylindolo[2,3-b]quinoxaline is comparable to analogues (−5.2 eV), while alkoxy groups (e.g., dipropoxy) lower the LUMO (−3.1 eV vs. −2.8 eV) .
Solubility :
- Polar substituents (e.g., dimethoxy, diethylamino) enhance solubility in polar solvents (e.g., DMSO). For example, 5H-Indolo(2,3-b)quinoxaline-5-ethanamine derivatives show >10 mg/mL solubility in DMSO, whereas undecyl-substituted analogues require nonpolar solvents .
Mechanistic Insights :
- Antiviral Activity: The undecyl chain in 4-Methyl-5-undecylindolo[2,3-b]quinoxaline may disrupt viral envelope integrity, while methoxy groups in other derivatives inhibit viral polymerase .
- Anticancer Activity: Bromo and alkoxy substituents enhance intercalation with DNA, as seen in 2-Bromo-5-(3-methylbutyl)-8,9-dipropoxyindolo[2,3-b]quinoxaline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
